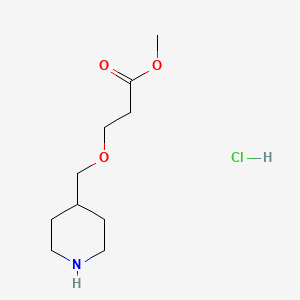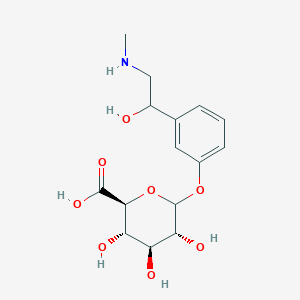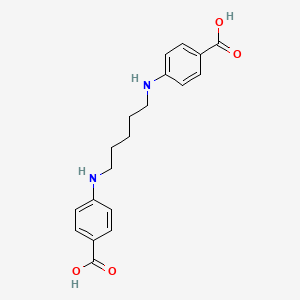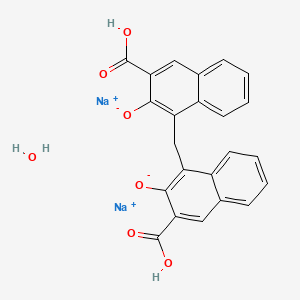
Methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride” is represented by the InChI code: 1S/C9H17NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H . This indicates that the molecule consists of a piperidine ring attached to a methoxypropanoate group via a methylene bridge.Physical And Chemical Properties Analysis
“Methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride” is a solid at room temperature . Its molecular weight is 223.7. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
1. Crystal Polymorphism in Local Anaesthetic Drugs
Methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride, closely related to falicaine (propipocaine) hydrochloride and dyclonine hydrochloride, has been studied for its solid-state characterization. These drugs show crystal polymorphism, important for their stability and efficacy. This research helps in understanding the thermodynamic stability and hygroscopicity of such compounds, which is crucial for their pharmaceutical applications (Schmidt, 2005).
2. Herbicidal Properties and Plant Physiology
Research has explored the effects of compounds structurally similar to methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride on plant physiology, particularly as herbicides. For example, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate has been studied for its impact on oat, wild oat, and wheat, indicating the potential of such compounds in agricultural applications (Shimabukuro et al., 1978).
3. Neuroprotective Potential
Certain derivatives of methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride have shown neuroprotective properties. For instance, compounds like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol have been identified as potent N-methyl-D-aspartate (NMDA) antagonists, suggesting their potential in neuroprotection and as therapeutic agents for neurological conditions (Chenard et al., 1995).
4. Enzymatic Synthesis and Polymer Chemistry
The compound has also been investigated in the field of polymer chemistry. For example, studies on enzymatic synthesis, thermal, and crystalline properties of poly(β–amino ester) and poly(lactone-co-β–amino ester) copolymers, utilizing derivatives of methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride, have been conducted. This research opens avenues for developing new biodegradable polymers for biomedical applications (Martino et al., 2012).
5. Antitumor Effects
Additionally, some derivatives have shown promise in oncology. For instance, the antitumor effects of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester indicate the potential of structurally related compounds in cancer therapy (Fu, 2004).
6. Cytotoxic Properties in Cancer Research
Research on 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds has revealed significant cytotoxicity toward various cancer cell lines. These findings highlight the potential of methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride derivatives in developing novel anticancer agents (Dimmock et al., 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(piperidin-4-ylmethoxy)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-13-10(12)4-7-14-8-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWRBPVWBDRVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-piperidinylmethoxy)propanoate hydrochloride | |
CAS RN |
1219979-58-4 | |
| Record name | Propanoic acid, 3-(4-piperidinylmethoxy)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one](/img/structure/B1493920.png)
![Benzyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1493925.png)